molecular formula C17H18O4 B2851986 2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde CAS No. 864664-70-0

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde

Cat. No.: B2851986
CAS No.: 864664-70-0
M. Wt: 286.327
InChI Key: NXTYEINOAFXQIJ-UHFFFAOYSA-N
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Description

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H18O4 It is a benzaldehyde derivative, characterized by the presence of an ethoxyphenoxy group attached to the benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-ethoxyphenol with 2-bromoethanol to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with 2-bromobenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-[2-(3-Ethoxyphenoxy)ethoxy]benzoic acid.

    Reduction: 2-[2-(3-Ethoxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The ethoxyphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with the ethoxy group in a different position.

    2-[2-(4-Ethoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with the ethoxy group in the para position.

    2-[2-(3-Methoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[2-(3-ethoxyphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-19-15-7-5-8-16(12-15)20-10-11-21-17-9-4-3-6-14(17)13-18/h3-9,12-13H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTYEINOAFXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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